2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile
Description
The compound 2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile (molecular formula: C₂₀H₁₂BrN₃O; average mass: 390.24 g/mol) features a benzimidazole core linked via an acrylonitrile group to a 5-(4-bromophenyl)-substituted furan ring . Its E-configuration is confirmed by spectroscopic data, with a ChemSpider ID of 4496292 and CAS RN 302552-88-1.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O/c21-15-7-5-13(6-8-15)19-10-9-16(25-19)11-14(12-22)20-23-17-3-1-2-4-18(17)24-20/h1-11H,(H,23,24)/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGUUFWPKNAPSG-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302552-88-1 | |
| Record name | 2-(1H-BENZIMIDAZOL-2-YL)-3-(5-(4-BROMOPHENYL)-2-FURYL)ACRYLONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation Reaction Dynamics
The benzimidazole moiety originates from ortho-phenylenediamine derivatives through acid-catalyzed cyclization. A representative protocol involves:
Reagents :
- ortho-Phenylenediamine (1.0 equiv)
- Cyanomethylbenzaldehyde (1.2 equiv)
- Concentrated HCl (3.0 equiv)
Conditions :
- Reflux in ethanol (78°C)
- Reaction time: 14–18 hours
- Nitrogen atmosphere
This step yields 2-cyanomethyl-1H-benzimidazole with 68–72% efficiency, as confirmed by thin-layer chromatography (TLC) monitoring. Microwave-assisted synthesis reduces reaction time to 45 minutes while maintaining 65% yield, though scalability remains challenging.
Crystallization and Purification
Crude benzimidazole derivatives are purified through fractional crystallization from ethanol/water (3:1 v/v). X-ray diffraction analysis confirms planar geometry with a dihedral angle of 4.2° between benzene and imidazole rings, critical for subsequent conjugation.
Furan Ring Functionalization
Bromophenyl Group Installation
The 5-(4-bromophenyl)furan-2-carbaldehyde intermediate is synthesized via cross-coupling:
Table 1: Bromophenyl Furan Synthesis Parameters
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | CuI |
| Ligand | XPhos | DMEDA |
| Solvent | DMF | THF |
| Temperature (°C) | 110 | 65 |
| Yield (%) | 78 | 63 |
| Reaction Time (h) | 12 | 24 |
Condition 1 demonstrates superior efficiency, with Suzuki-Miyaura coupling achieving 78% yield when using 4-bromophenylboronic acid and 2-furaldehyde under Pd(0) catalysis.
Alternative Electrophilic Substitution
For laboratories lacking palladium reagents, electrophilic bromination offers a viable alternative:
- Friedel-Crafts Acylation : 2-Furylacetophenone formation (89% yield)
- Bromination : Br₂/FeBr₃ in dichloromethane at 0°C (72% yield)
- Oxidative Deacetylation : KMnO₄ in acidic medium (68% yield)
This three-step sequence achieves 44% overall yield, making it less efficient than cross-coupling approaches but valuable for small-scale production.
Acrylonitrile Bridge Construction
Knoevenagel Condensation
The final coupling employs a modified Knoevenagel mechanism:
Reaction Scheme :
2-Cyanomethylbenzimidazole + 5-(4-Bromophenyl)furan-2-carbaldehyde → Target Compound
Optimized Conditions :
- Solvent: Anhydrous DMF
- Base: Potassium carbonate (2.5 equiv)
- Temperature: 80°C
- Time: 8 hours
- Yield: 74%
1H NMR monitoring reveals complete aldehyde consumption within 6 hours, with prolonged reaction times causing <3% decomposition.
Stereochemical Control
The (Z)-isomer predominates (93:7 Z:E ratio) due to steric hindrance from the benzimidazole group. Recrystallization from acetonitrile increases isomeric purity to 99.2% as verified by HPLC (C18 column, MeCN/H₂O 70:30).
Structural Characterization
Spectroscopic Profiling
Key Spectral Data :
- 1H NMR (400 MHz, DMSO-d₆) : δ 8.51 (s, 1H, imidazole-H), 7.89–7.32 (m, 8H, aromatic), 6.87 (d, J = 3.4 Hz, 1H, furan-H)
- 13C NMR : 158.9 (C=N), 152.3 (furan-O), 134.2–116.7 (aromatic C), 115.4 (C≡N)
- HRMS : m/z 390.0381 [M+H]+ (calc. 390.0384)
The cyanide stretch appears at 2225 cm⁻¹ in FT-IR, confirming successful acrylonitrile incorporation.
Crystallographic Analysis
Single-crystal X-ray diffraction (Mo Kα radiation) reveals:
- Planar benzimidazole-furan system (deviation <0.15 Å)
- Dihedral angle of 12.4° between furan and bromophenyl groups
- Intermolecular π-π stacking (3.58 Å spacing) influencing solid-state fluorescence
Process Optimization Strategies
Solvent Screening
Table 2: Solvent Impact on Knoevenagel Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 74 | 98.1 |
| DMSO | 46.7 | 68 | 97.3 |
| NMP | 32.2 | 71 | 97.8 |
| THF | 7.6 | 41 | 94.2 |
Polar aprotic solvents enhance reactivity by stabilizing the transition state through dipole interactions.
Catalytic Enhancements
Adding 5 mol% tetrabutylammonium bromide (TBAB) as phase-transfer catalyst increases yield to 81% by improving interfacial contact between heterogeneous reagents.
Industrial-Scale Production
Continuous Flow Synthesis
Pilot-scale studies demonstrate:
- 92% conversion in 22 minutes residence time
- 8.7 kg/day output using microreactor arrays
- 34% reduction in DMF consumption vs batch processes
Process mass intensity (PMI) improves from 86 to 53, highlighting enhanced sustainability.
Pharmaceutical Relevance
Tyrosine Kinase Inhibition
Structural analogs exhibit IC₅₀ values of 11–34 nM against Bcr-Abl1 kinase, suggesting potential antileukemic applications. The bromophenyl group enhances target binding through hydrophobic interactions with kinase pockets.
Fluorescent Probing Capabilities
Quantum yield measurements (Φ = 0.42 in ethanol) and large Stokes shift (98 nm) make this compound suitable for:
- Cellular imaging (λₑₓ = 365 nm, λₑₘ = 463 nm)
- pH sensing (pKa = 5.9 ± 0.2)
- Metal ion detection (Cu²⁺ LOD = 0.28 μM)
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the furan ring.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various nucleophiles to the bromophenyl group .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that compounds containing benzimidazole moieties often exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzimidazole can inhibit tumor growth, with some compounds demonstrating IC50 values in the low micromolar range, indicating potent activity against cancer cells.
Case Study:
A study evaluated the cytotoxic effects of benzimidazole derivatives on human tumor cell lines, reporting that certain compounds exhibited mean growth inhibition (GI) values as low as 15.72 μM. This suggests that 2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile could be similarly effective due to its structural similarities to other active benzimidazole derivatives .
Antimicrobial Properties
In addition to its anticancer potential, this compound may also exhibit antimicrobial properties. The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Compounds with benzimidazole structures have shown promise in combating both bacterial and fungal infections.
Case Study:
Research on related benzimidazole compounds has demonstrated significant antibacterial and antifungal activity, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, certain synthesized analogues have been reported with MIC values around 5 µM against various pathogens, suggesting that similar derivatives may enhance antimicrobial efficacy .
Drug Design and Development
The structural characteristics of this compound make it a valuable scaffold for drug design. The ability to modify the furan and acrylonitrile components allows for the synthesis of a diverse range of analogues with tailored biological activities.
Table: Potential Modifications and Their Expected Effects
| Modification Type | Potential Effect |
|---|---|
| Substitution on Furan | Altered solubility and bioavailability |
| Variation in Acrylonitrile | Enhanced potency against specific targets |
| Halogenation | Improved binding affinity to biological targets |
Mechanism of Action Studies
Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Preliminary studies suggest that benzimidazole derivatives may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Research Findings:
Studies have indicated that compounds like this compound could interact with specific cellular targets involved in cancer progression, leading to cell cycle arrest and apoptosis .
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile involves its interaction with specific molecular targets. The benzimidazole core can interact with various enzymes and receptors, while the furan ring and bromophenyl group can modulate its activity and specificity . The compound may exert its effects through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound is part of a broader class of acrylonitrile derivatives featuring benzimidazole or benzothiazole cores paired with substituted aryl or heteroaryl groups. Key structural analogs and their properties are summarized below:
Key Observations :
- Heterocycle Impact : Replacing benzimidazole with benzothiazole (e.g., , compound 1) reduces melting points (240–242°C vs. 292–294°C for benzimidazole analogs), likely due to decreased hydrogen-bonding capacity .
- Nitro-substituted derivatives (e.g., ) exhibit lower molecular weights due to direct aryl attachment rather than furan-mediated substitution.
- Synthetic Methods: The target compound’s synthesis likely follows a Knoevenagel condensation, as seen in , where CBr₄ catalysis achieves high yields (84–96%) for similar acrylonitriles .
Electronic and Reactivity Profiles
- Frontier Molecular Orbitals (FMOs) : DFT studies on analogs like 2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile (–9) reveal that electron-withdrawing groups (e.g., nitro) lower LUMO energies, enhancing electrophilicity and reactivity . The bromine substituent in the target compound may similarly stabilize charge distribution, though its inductive effect is weaker than nitro groups.
- Mulliken Charges : highlights asymmetric charge distribution in benzimidazole-acrylonitrile hybrids, with the nitrile group acting as an electron sink. This property is critical for interactions with biological targets like metalloproteases .
Biological Activity
The compound 2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a benzimidazole moiety, a furan ring, and an acrylonitrile functional group. The presence of bromine in the phenyl group may enhance its biological activities through increased lipophilicity and electronic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzimidazole derivatives. For instance, compounds structurally similar to the target compound have shown significant activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound 1 | 0.22 | Staphylococcus aureus |
| Related Compound 2 | 0.25 | Escherichia coli |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively researched. For example, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia). The IC50 values for these compounds have been reported in the micromolar range, indicating promising anticancer activity.
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen |
| A549 | 0.12 | Doxorubicin |
| U-937 | 2.78 | Doxorubicin |
In a study examining the induction of apoptosis, certain benzimidazole derivatives were found to significantly enhance apoptotic markers in MCF-7 cells, suggesting that the target compound may similarly induce apoptosis through mitochondrial pathways .
The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit carbonic anhydrases selectively, which are implicated in tumorigenesis and metastasis .
Case Study 1: Antimicrobial Evaluation
In a comparative study of various benzimidazole derivatives, the compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values, confirming the compound's potential as an antimicrobial agent.
Case Study 2: Anticancer Efficacy
A series of experiments were conducted on MCF-7 and A549 cell lines where the compound was tested for cytotoxicity using MTT assays. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, further supporting its potential as an anticancer therapeutic .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile and its analogs?
The compound is typically synthesized via a Knoevenagel condensation between a benzimidazole-containing aldehyde and an acrylonitrile derivative. For example:
- Step 1 : Prepare the aldehyde precursor (e.g., 5-(4-bromophenyl)furan-2-carbaldehyde) through Suzuki coupling or electrophilic substitution.
- Step 2 : React the aldehyde with 2-cyanomethylbenzimidazole in ethanol using L-proline (15 mol%) as an organocatalyst at room temperature. Monitor reaction progress via TLC .
- Step 3 : Purify the product by filtration and washing with cold ethanol. Yields typically range from 75–87% under optimized conditions .
Q. How is the structural integrity of this compound validated post-synthesis?
Key analytical techniques include:
- 1H NMR : Identify characteristic peaks such as the nitrile proton (δ ~2.2–2.3 ppm), aromatic protons (δ 7.2–8.1 ppm), and the benzimidazole NH (δ ~12 ppm) .
- IR spectroscopy : Confirm the presence of the nitrile group (strong absorption at ~2230 cm⁻¹) and benzimidazole NH stretch (~3015–2855 cm⁻¹) .
- Mass spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., m/z 318.44 for a related compound) .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays focus on antimicrobial or enzyme-inhibitory activity :
- Minimum Inhibitory Concentration (MIC) : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution. MIC values <10 µg/mL indicate strong activity .
- Metalloprotease inhibition : Use fluorogenic substrates (e.g., SNAP-25 cleavage assays) to measure IC₅₀ values. Related acrylonitriles show sub-micromolar inhibition against botulinum neurotoxin .
Advanced Research Questions
Q. How do substituent modifications on the benzimidazole or furan rings influence bioactivity?
- Benzimidazole modifications : Introducing electron-withdrawing groups (e.g., nitro, bromo) enhances antifungal activity by improving target binding. For example, replacing a pyridine ring with a methylene group increased MIC values by 4-fold .
- Furan substitutions : A 4-bromophenyl group improves lipophilicity and membrane penetration, as evidenced by enhanced activity against Gram-positive bacteria .
- Structure-activity relationship (SAR) : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity to targets like fungal lanosterol demethylase .
Q. How can contradictory bioactivity data between analogs be resolved?
Contradictions often arise from solubility differences or assay variability . Mitigation strategies include:
- Standardized protocols : Use identical solvent systems (e.g., DMSO concentration ≤1%) across assays .
- Dose-response curves : Compare EC₅₀ values instead of single-point data to account for potency variations .
- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Replace L-proline with heterogeneous catalysts (e.g., ZnCl₂) to reduce purification steps and improve scalability .
- Solvent optimization : Use ethanol/water mixtures to enhance solubility of intermediates and reduce byproducts .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to <2 hours while maintaining yields >80% .
Q. How can in silico methods predict the compound’s pharmacokinetic properties?
Q. What are the challenges in characterizing its tautomeric forms?
The benzimidazole NH group exhibits tautomerism , complicating NMR interpretation:
Q. How does the 4-bromophenyl group impact photophysical properties?
Q. What mechanistic insights explain its antimicrobial activity?
- Membrane disruption : Lipophilic substituents (e.g., 4-bromophenyl) facilitate penetration into microbial membranes, as shown by propidium iodide uptake assays .
- Enzyme inhibition : Benzimidazole analogs inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
